molecular formula C8H9BrClN3 B2925648 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride CAS No. 2445794-80-7

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride

Cat. No.: B2925648
CAS No.: 2445794-80-7
M. Wt: 262.54
InChI Key: IWGUUKFSSKKJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom and a cyano group attached to a pyridine ring, which is further substituted with an aminoethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nucleophilic substitution reactions and halogenation processes

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the cyano group to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): Used as a serine protease inhibitor.

  • 2-Aminoethylbenzene: A simpler aromatic compound with similar structural features.

  • 6-Bromopyridine-2-carbonitrile: A related compound without the aminoethyl group.

Uniqueness: 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its bromine and cyano groups, along with the aminoethyl substitution, provide distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3.ClH/c9-8-4-6(1-2-10)3-7(5-11)12-8;/h3-4H,1-2,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGUUKFSSKKJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.